3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
Overview
Description
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, and a benzoic acid moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid typically involves the bromination of 4-(2,2-difluoroethoxy)benzoic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of novel organic compounds and polymers.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and difluoroethoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-difluorobenzaldehyde: Similar in structure but differs in the functional groups attached to the benzene ring.
2-Bromo-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoroethoxy group.
Uniqueness
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is unique due to the presence of both a bromine atom and a difluoroethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific research applications .
Properties
IUPAC Name |
3-bromo-4-(2,2-difluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJZGSPPPKLMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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